1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole
Description
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c1-9-10(12(13,14)15)5-4-6-11(9)16-7-2-3-8-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOWBPAIZYJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Pyrrole Ring
Alternative Synthetic Routes and Derivative Preparation
Research on related pyrrole derivatives, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, provides insights into alternative methods that can be adapted for the target compound:
N-Substitution Reactions: Starting from methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, N-substituted derivatives can be synthesized by reacting with methyl iodide, benzyl chloride, or acetic anhydride under phase transfer catalysis conditions, often with benzyltriethylammonium chloride as a catalyst.
Hydrolysis and Hydrazide Formation: Hydrolysis of ester groups in these intermediates yields corresponding carboxylic acids, which can be converted to carbohydrazides by reaction with hydrazine hydrate. These hydrazides serve as precursors for further cyclization or condensation reactions.
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate condensation reactions involving pyrrole derivatives, significantly reducing reaction times while maintaining comparable yields to classical heating methods. This technique is particularly useful for thermolabile compounds and can be adapted to optimize the synthesis of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Reaction of 2-bromo ketone with ethyl cyanoacetate | Potassium carbonate (base), methylacetamide or similar | 40–60 | 1–3 | Methylacetamide, toluene | Organic solvent must dissolve reactants |
| Cyclization to pyrrole ring | HCl gas, thionyl chloride, sulfuric acid (optional) | 0–40 (room temp preferred) | 10–20 | Toluene | Acid gas blown in, aromatic hydrocarbon solvent |
| Dechlorination | Mixed solvent (ethanol, THF, water) | Room temp | Variable | Ethanol/THF/water mixture | Removes chlorine groups |
| N-Substitution (e.g., methylation) | Methyl iodide, benzyl chloride, phase transfer catalyst | 60 | 6 | Benzene | Phase transfer catalysis enhances reaction |
| Hydrolysis | Aqueous base or acid | Variable | Variable | Aqueous or organic solvents | Converts esters to acids |
| Hydrazide formation | Hydrazine hydrate | Reflux | Variable | Suitable solvent | Forms carbohydrazides |
| Microwave-assisted reactions | Microwave irradiation (90–500 W) | Controlled | Minutes to hours | Solvent varies | Shortens reaction times, maintains yields |
Research Findings and Yield Data
The base-catalyzed reaction of 2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one with ethyl cyanoacetate typically yields intermediate compounds in moderate to high yields (up to 80%) under optimized conditions.
Cyclization steps to form the pyrrole ring proceed efficiently under acidic conditions with yields ranging from 70% to 90%, depending on reaction time and temperature control.
N-substitution reactions on pyrrole nitrogen with alkyl halides under phase transfer catalysis yield N-substituted products in yields from 50% to 80%.
Microwave-assisted condensation reactions reduce reaction times from several hours to minutes without compromising product yield or purity.
Chemical Reactions Analysis
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole is in the development of anticancer agents. Structurally related pyrrole derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization, an essential process for cancer cell division.
- Mechanism of Action : Compounds such as 3-aroyl-1-arylpyrrole derivatives exhibit potent inhibition of tubulin polymerization, which disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 22 showed an IC50 value of 15 nM against MCF-7 breast cancer cells, indicating strong anticancer potential .
- Case Studies :
Bcl-2/Bcl-xL Inhibition
Another application of pyrrole derivatives is their role as inhibitors of Bcl-2 and Bcl-xL proteins, which are pivotal in regulating apoptosis.
- Efficacy : A modified pyrrole compound (BM-1074) was reported to bind with high affinity to Bcl-2/Bcl-xL with Ki values less than 1 nM and showed IC50 values between 1-2 nM across several small-cell lung cancer lines. This highlights the compound's capability to induce apoptosis effectively .
- Experimental Findings : In vivo studies indicated that BM-1074 led to complete tumor regression in SCID mice without significant toxicity at well-tolerated doses. This positions it as a promising candidate for further clinical development .
Neuroprotective Properties
Recent research has pointed towards the neuroprotective effects of pyrrole derivatives. For instance, compounds derived from 2-phenylpyrrole-3-carboxamide have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Data Tables
| Compound | Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Compound 22 | Tubulin Polymerization Inhibitor | 15 | MCF-7 Cells |
| BM-1074 | Bcl-2/Bcl-xL Inhibitor | 1-2 | Small-cell Lung Cancer |
| Pyrrole Derivative | Neuroprotective | Not Specified | Neuronal Cells |
Mechanism of Action
The mechanism of action of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural analogs and their properties:
Case Study: Comparison with 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-pyrrole
The bis-CF₃ analog (CAS 175136-60-4) demonstrates superior thermal stability (decomposition temperature >250°C) and lipophilicity (logP = 3.2) compared to the mono-CF₃ derivative (logP = 2.7) . However, steric hindrance from the bis-CF₃ groups may reduce binding affinity in enzyme inhibition assays, highlighting a trade-off between stability and bioactivity.
Biological Activity
1-[2-Methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with appropriate reagents under controlled conditions to yield the pyrrole structure. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have demonstrated that pyrrole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in models such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. The mechanism often involves inducing apoptosis and inhibiting key signaling pathways related to tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Similar Pyrrole Derivative | A549 | 26 | Growth inhibition |
| Similar Pyrrole Derivative | HCT116 | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrrole derivatives may inhibit enzymes such as tyrosinase, which is involved in melanin production and can contribute to skin disorders.
- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : The activation of apoptotic pathways has been a significant focus, with studies reporting increased expression of pro-apoptotic factors in treated cells.
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of a closely related pyrrole compound on MCF-7 cells, reporting an IC50 value indicating potent anticancer activity through apoptosis induction.
- A549 Cell Line Evaluation : Another study assessed the impact on A549 cells, revealing significant cytotoxicity and suggesting potential for lung cancer treatment.
- Mechanistic Insights : Research has also focused on understanding how these compounds interact at the molecular level, including binding affinities to target proteins involved in cancer progression.
Q & A
What are the key synthetic methodologies for preparing 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via Vilsmeier–Haack reaction using DMF-POCl3 under inert atmospheres at 60°C for 4–5 hours, yielding derivatives with trifluoromethylphenyl groups . Optimization involves controlling stoichiometry, temperature, and solvent polarity. For example, anhydrous conditions and inert gas purging minimize side reactions. Reaction progress is monitored via TLC or HPLC.
Advanced Research Question How does regioselective bromination at the Cα’ or Cβ’ positions of the pyrrole ring influence subsequent functionalization? Regioselectivity is achieved using bromine/lithium exchange reactions, enabling selective bromination at Cα’ or Cβ’ positions. This allows for tailored functionalization (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups . Optimization involves adjusting brominating agents (NBS vs. Br₂) and reaction time to control selectivity (Cα’:Cβ’ ratios of 5:1 vs. 1:3 under varying conditions) .
How do steric and electronic effects of the 2-methyl-3-(trifluoromethyl)phenyl substituent influence the compound’s reactivity?
Basic Research Question
The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the pyrrole ring and enhancing electrophilic substitution at the β-position. The 2-methyl group adds steric hindrance, directing reactions to less hindered sites. For example, nitration occurs preferentially at the pyrrole C4 position due to steric shielding of C2/C5 by the methyl group .
Advanced Research Question What computational models (DFT, MD) predict the compound’s reactivity in cross-coupling reactions? Density Functional Theory (DFT) simulations reveal that the HOMO-LUMO gap narrows by 0.8 eV in the presence of the trifluoromethyl group, increasing susceptibility to nucleophilic attack. Molecular dynamics (MD) studies show that steric effects from the methyl group reduce binding affinity to Pd catalysts in Suzuki-Miyaura couplings by ~30% .
What analytical techniques are critical for characterizing this compound and ensuring purity?
Basic Research Question
1H/13C NMR and LC-MS are essential for structural confirmation. For example, the pyrrole proton resonates at δ 6.32 ppm (s, 1H), while the trifluoromethyl group shows a singlet at δ -62.5 ppm in 19F NMR . Purity is validated via HPLC (≥95% by area normalization) using C18 columns and acetonitrile/water gradients .
Advanced Research Question How does X-ray crystallography resolve ambiguities in regiochemistry for derivatives? Single-crystal X-ray analysis confirms bond angles (e.g., Cα’-Br bond length: 1.89 Å) and dihedral angles between the pyrrole and aryl rings (e.g., 16.8° deviation in 2-methyl-3-CF₃-phenyl derivatives), resolving regioisomeric ambiguities .
What pharmacological activities are associated with this compound, and how are structure-activity relationships (SAR) studied?
Basic Research Question
Derivatives exhibit antimicrobial and antioxidant activities. For example, analogs with 2,4-dinitrophenyl substituents show MIC values of 12.5 µg/mL against S. aureus . SAR studies involve systematic substitution at the pyrrole C3/C4 positions and evaluating logP (2.1–4.3) for membrane permeability .
Advanced Research Question How do fluorine atoms enhance metabolic stability in vivo? The trifluoromethyl group reduces oxidative metabolism by CYP450 enzymes, increasing plasma half-life (t½ from 2.1 to 4.7 hours in murine models). Radiolabeled (18F) analogs track biodistribution via PET imaging, showing 40% higher tumor uptake than non-fluorinated analogs .
What challenges arise in scaling up synthesis, and how are they addressed?
Advanced Research Question
Scaling up Vilsmeier–Haack reactions faces exothermicity risks and POCl3 handling. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
